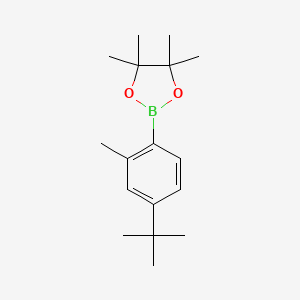

2-(4-Tert-butyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Übersicht

Beschreibung

2-(4-Tert-butyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a tert-butyl group and a methyl group on the phenyl ring. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-tert-butyl-2-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the boronic acid. The general reaction scheme is as follows:

[ \text{4-tert-butyl-2-methylphenylboronic acid} + \text{pinacol} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Tert-butyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or a substituted alkene.

Oxidation: The compound can be oxidized to form the corresponding boronic acid or boronate ester.

Substitution: The dioxaborolane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or DMF), temperature (80-100°C).

Oxidation: Oxidizing agents (e.g., H2O2, NaBO3), solvent (e.g., water or methanol), temperature (room temperature to 50°C).

Substitution: Nucleophiles (e.g., amines, alcohols), solvent (e.g., THF or DCM), temperature (0-25°C).

Wissenschaftliche Forschungsanwendungen

2-(4-Tert-butyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Chemistry: It is widely used in cross-coupling reactions, particularly in the synthesis of biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through boronate ester formation, enabling the study of biological processes and the development of diagnostic tools.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its ability to form stable boron-carbon bonds.

Wirkmechanismus

The mechanism of action of 2-(4-Tert-butyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of boron-carbon bonds through various catalytic processes. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the transmetalation of the boron compound with the aryl or vinyl halide, followed by reductive elimination to form the desired product. The boron atom in the dioxaborolane ring acts as a Lewis acid, coordinating with nucleophiles and facilitating the formation of new chemical bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4,6-Tri-tert-butylphenol: This compound is a phenol substituted with three tert-butyl groups, known for its antioxidant properties.

4-tert-Butyl-2-methylphenol: Similar to the starting material for the synthesis of the target compound, it is used in various chemical reactions and industrial applications.

Uniqueness

2-(4-Tert-butyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane ring structure, which imparts stability and reactivity in cross-coupling reactions. The presence of the tert-butyl and methyl groups on the phenyl ring enhances its steric and electronic properties, making it a valuable reagent in organic synthesis.

Biologische Aktivität

2-(4-Tert-butyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in organic chemistry due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a dioxaborolane ring structure with substituents that enhance its steric and electronic properties. It has a molecular weight of 274.2 g/mol and a CAS number of 2243254-46-6. The presence of the tert-butyl and methyl groups contributes to its stability and reactivity in chemical reactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Weight | 274.2 g/mol |

| CAS Number | 2243254-46-6 |

| Chemical Formula | C17H27B O2 |

Synthesis

The synthesis of this compound typically involves the reaction of 4-tert-butyl-2-methylphenylboronic acid with pinacol under anhydrous conditions. This method ensures high yields and purity of the product.

Research indicates that organoboron compounds can exhibit various biological activities due to their ability to participate in cross-coupling reactions and form stable complexes with biomolecules. The unique dioxaborolane structure allows for interactions with nucleophiles such as amines and alcohols.

Case Studies and Findings

- Antioxidant Properties : A study demonstrated that similar organoboron compounds exhibit significant antioxidant activity by scavenging free radicals. This property is crucial in mitigating oxidative stress-related diseases .

- Catalytic Activity : The compound has been shown to effectively catalyze borylation reactions involving aryl halides. Its catalytic efficiency was highlighted in a study where it facilitated the formation of carbon-carbon bonds with high turnover frequencies .

- Pharmacological Potential : Preliminary studies suggest that derivatives of this compound may have potential as therapeutic agents in cancer treatment due to their ability to interfere with cellular signaling pathways . Further investigations are needed to elucidate specific targets and mechanisms.

Comparative Analysis

A comparison with other similar compounds reveals that this compound exhibits unique properties that enhance its applicability in both synthetic and biological contexts.

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 4-tert-Butylphenylboronic acid | Moderate antioxidant | Commonly used in Suzuki coupling |

| 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | High catalytic activity | Effective in borylation reactions |

| 1-(3-Bromophenyl)-4-(tert-butyl)phenylboronic acid | Antitumor properties | Potential therapeutic applications |

Eigenschaften

IUPAC Name |

2-(4-tert-butyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BO2/c1-12-11-13(15(2,3)4)9-10-14(12)18-19-16(5,6)17(7,8)20-18/h9-11H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJWXXGTSZCNMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243254-46-6 | |

| Record name | 2-(4-tert-butyl-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.